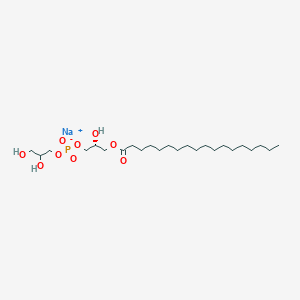

![molecular formula C28H31F3N4O3S B593823 5-Methyl-N-[(2R)-1-oxo-1-[[(3R)-pyrrolidin-3-yl]amino]-3-[6-[3-(trifluoromethoxy)phenyl]pyridin-3-yl]propan-2-yl]-4-propylthiophene-2-carboxamide CAS No. 1449578-65-7](/img/structure/B593823.png)

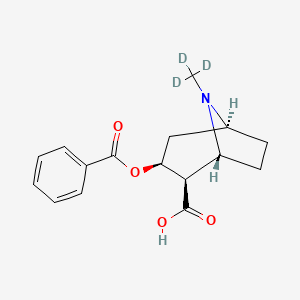

5-Methyl-N-[(2R)-1-oxo-1-[[(3R)-pyrrolidin-3-yl]amino]-3-[6-[3-(trifluoromethoxy)phenyl]pyridin-3-yl]propan-2-yl]-4-propylthiophene-2-carboxamide

Overview

Description

AZ82 is a small molecule inhibitor of KIFC1/HSET, a kinesin-14 family protein that is important for assembling bipolar spindles in cancer cells containing supernumerary centrosomes. AZ82 binds to the KIFC1/microtubule complex and inhibits its microtubule-stimulated activity (IC50 = 300 nM) in an ATP-competitive (Ki = 43 nM) and microtubule-noncompetitive manner but does not inhibit basal KIFC1 activity at a concentration of 100 µM. It is selective for KIFC1 over a panel of nine kinesin motor proteins at a concentration of 5 µM. AZ82 induces multipolar spindle formation in cancer cell lines with high (BT549), but not low (HeLa and MCF-7), numbers of extra chromosomes.

Scientific Research Applications

Cancer Therapy

AZ82: has shown promise as a chemotherapy agent , particularly in the treatment of prostate cancer . It functions as an inhibitor of the kinesin motor protein KIFC1 , which is crucial for the clustering of amplified centrosomes in cancer cells . By suppressing the transcription and translation of KIFC1, AZ82 induces multipolar mitosis and apoptosis in cancer cells, leading to decreased growth and proliferation .

Mitotic Regulation

The compound plays a significant role in mitotic regulation . The inhibition of KIFC1 by AZ82 causes de-clustering of amplified centrosomes, which is vital for proper cell division. This disruption can lead to cell cycle arrest and apoptosis, making it a potential strategy for controlling cancer cell proliferation .

Genetic Stability

In cancer research, maintaining or altering genetic stability is a key focus. AZ82’s ability to induce multipolar mitosis can lead to genetic instability, which, while detrimental in normal cells, can be exploited in cancer cells to prevent their successful division and survival .

Drug Resistance

Research has indicated that overexpression of KIFC1 in prostate cancer cells shows resistance to docetaxel (DTX), a common chemotherapy drug. AZ82’s inhibition of KIFC1 could potentially overcome this resistance, offering a new avenue for treatment in drug-resistant cancers .

Apoptosis Induction

AZ82 has been associated with the induction of apoptosis, a programmed cell death, which is a desirable outcome in cancer treatment. It increases the expression of pro-apoptotic proteins like Bax and Cytochrome C, thereby reducing cancer cell survival .

Chemotherapy Target Validation

KIFC1, the target of AZ82, has been suggested as a promising chemotherapy target. The side effects of inhibiting KIFC1 are theoretically easy to avoid, and the protein is functionally indispensable during mitosis and malignancy of multi-centrosome cancer cells .

Molecular Mechanism Elucidation

Understanding the molecular mechanisms of cancer progression is crucial. AZ82 can aid in elucidating the pathways and regulatory mechanisms of KIFC1 throughout mitosis in cancer cells, contributing to the development of indirect KIFC1 inhibitors .

Comparative Studies

AZ82 can be used in comparative studies with other KIFC1 inhibitors like CW069 and PJ34. Such studies can help determine the most effective inhibitor for clinical applications and understand the nuances of their interactions with cancer cell biology .

Mechanism of Action

Target of Action

The primary target of AZ82 is the kinesin-like protein KIFC1, also known as HSET or kinesin-14a . KIFC1 is a molecular motor protein that plays a critical role in the organization of microtubules in the axon .

Mode of Action

It inhibits the ATP-hydrolysis activity of KIFC1 by blocking the release of ADP and the reception of ATP, thus cutting off the power supply for KIFC1’s gliding along the microtubule .

Biochemical Pathways

The inhibition of KIFC1 by AZ82 affects the organization of microtubules in the axon . This results in changes in axonal growth and retraction, as well as growth cone morphology . The compound also induces multipolar spindle formation in cancer cells with high numbers of extra chromosomes .

Result of Action

The action of AZ82 leads to morphological changes in the axon and changes in the organization, distribution, and polarity orientation of its microtubules . In cancer cells with amplified centrosomes, treatment with AZ82 causes centrosome declustering .

properties

IUPAC Name |

5-methyl-N-[(2R)-1-oxo-1-[[(3R)-pyrrolidin-3-yl]amino]-3-[6-[3-(trifluoromethoxy)phenyl]pyridin-3-yl]propan-2-yl]-4-propylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31F3N4O3S/c1-3-5-19-14-25(39-17(19)2)27(37)35-24(26(36)34-21-10-11-32-16-21)12-18-8-9-23(33-15-18)20-6-4-7-22(13-20)38-28(29,30)31/h4,6-9,13-15,21,24,32H,3,5,10-12,16H2,1-2H3,(H,34,36)(H,35,37)/t21-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTLKNOARSHUJB-ZJSXRUAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SC(=C1)C(=O)NC(CC2=CN=C(C=C2)C3=CC(=CC=C3)OC(F)(F)F)C(=O)NC4CCNC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=C(SC(=C1)C(=O)N[C@H](CC2=CN=C(C=C2)C3=CC(=CC=C3)OC(F)(F)F)C(=O)N[C@@H]4CCNC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31F3N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

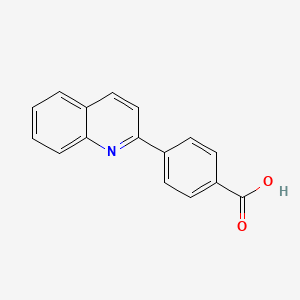

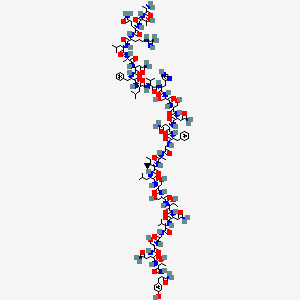

![(1S,9S,10R)-4-methoxy-17-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene](/img/structure/B593743.png)

![N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P](/img/structure/B593745.png)

![Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate](/img/structure/B593757.png)